

An In-depth Technical Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Pyrrolidin-2-ylmethanamine dihydrochloride

Cat. No.: B175976

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, five-membered ring structure and the presence of a primary amine provide a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the chemical properties, synthesis, spectroscopic data, and key applications of **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a white to off-white solid. The dihydrochloride salt form enhances its stability and water solubility.

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride	
Synonyms	(R)-2-(Aminomethyl)pyrrolidine dihydrochloride, (R)-(2-Pyrrolidinyl)methylamine dihydrochloride	
CAS Number	119020-04-1	
Molecular Formula	C ₅ H ₁₄ Cl ₂ N ₂	
Molecular Weight	173.08 g/mol	
Melting Point	124-129 °C	
Optical Activity	[α] ₂₂ /D +2.0°, c = 0.5% in H ₂ O	
Appearance	Solid	
Purity	≥95%	

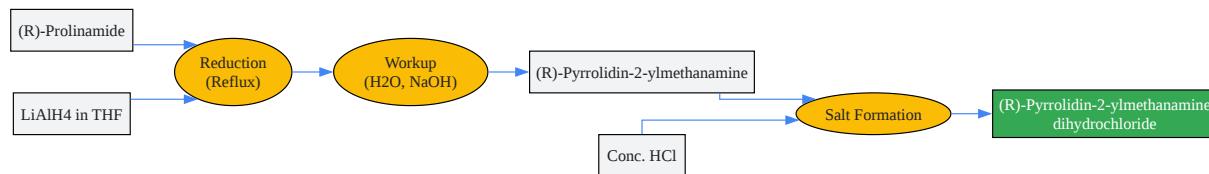
Synthesis

A common and effective method for the stereoselective synthesis of (R)-Pyrrolidin-2-ylmethanamine involves the reduction of the corresponding amide, (R)-prolinamide. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently employed for this transformation.

Experimental Protocol: Reduction of (R)-Prolinamide with Lithium Aluminum Hydride

Objective: To synthesize (R)-Pyrrolidin-2-ylmethanamine via the reduction of (R)-prolinamide.

Materials:


- (R)-Prolinamide

- Lithium Aluminum Hydride (LAH)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Diethyl Ether
- Deionized Water
- Sodium Sulfate (anhydrous)
- Hydrochloric Acid (concentrated)
- Round-bottom flask (three-necked)
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)
- Ice bath

Procedure:

- **Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere.
- **LAH Suspension:** A suspension of lithium aluminum hydride (a slight molar excess) in anhydrous THF is prepared in the reaction flask and cooled to 0 °C using an ice bath.
- **Addition of (R)-Prolinamide:** A solution of (R)-prolinamide in anhydrous THF is added dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
- Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is known as the Fieser workup.
- Filtration: The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.
- Extraction: The organic filtrate is collected, and the aqueous layer is further extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.
- Formation of Dihydrochloride Salt: The solvent is removed under reduced pressure. The resulting free amine is dissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- Isolation: The precipitated **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.

[Click to download full resolution via product page](#)

Synthesis workflow for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride**.

Spectroscopic Data

While a complete public dataset of the experimental spectra for **(R)-Pyrrolidin-2-ylmethanamine dihydrochloride** is not readily available, the expected spectroscopic characteristics can be predicted based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in D_2O)

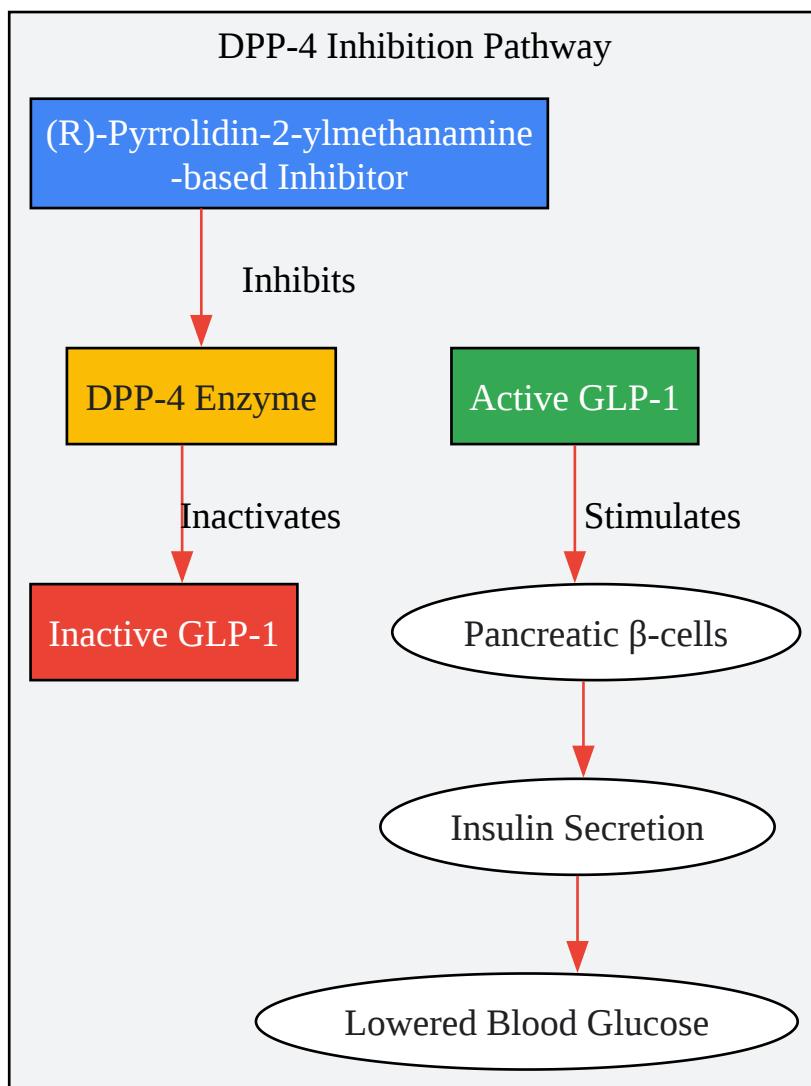
^1H NMR	Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity
Pyrrolidine Ring Protons (CH_2)	1.8 - 2.2	m	
Pyrrolidine Ring Proton (CH)	3.5 - 3.8	m	
Aminomethyl Protons (CH_2)	3.1 - 3.4	m	
Pyrrolidine NH_2^+	9.0 - 9.5 (broad)	s	
Aminomethyl NH_3^+	8.0 - 8.5 (broad)	s	

^{13}C NMR	Assignment	Predicted Chemical Shift (δ , ppm)
Pyrrolidine Ring C3, C4	25 - 30	
Pyrrolidine Ring C5	45 - 50	
Aminomethyl Carbon (CH_2)	42 - 47	
Pyrrolidine Ring C2	58 - 63	

Note: Chemical shifts are highly dependent on the solvent and pH.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Predicted FTIR Absorption Bands

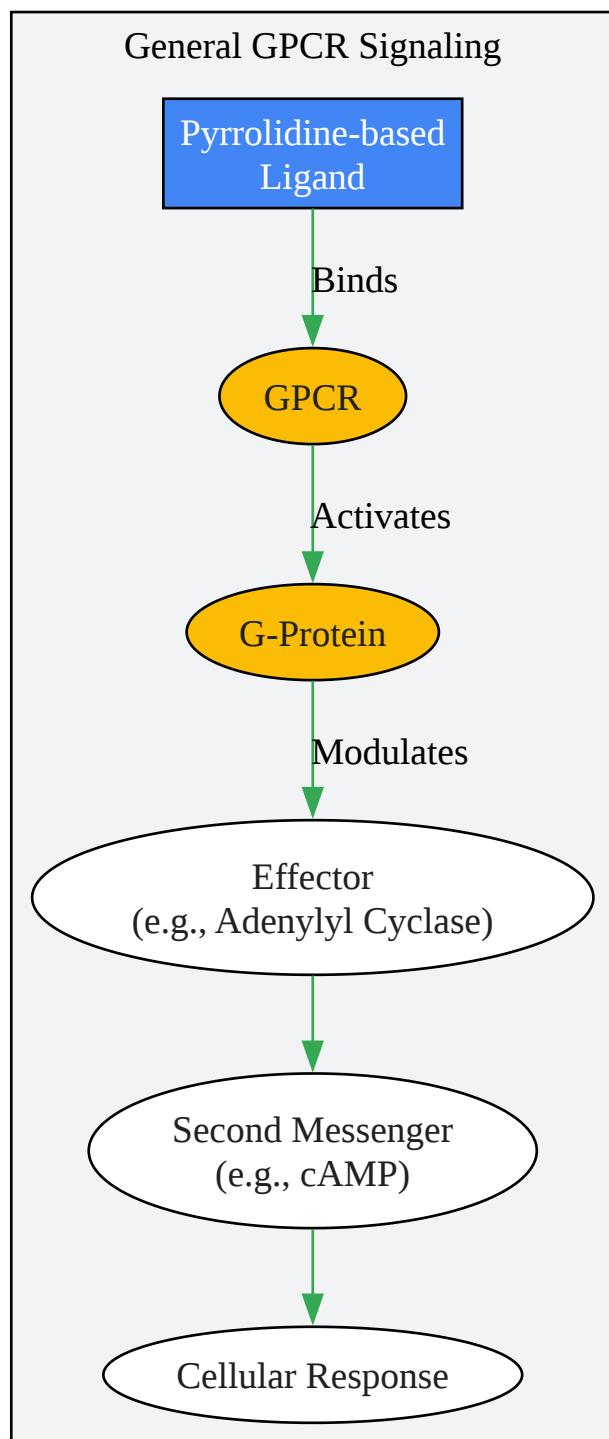

Wavenumber (cm ⁻¹)	Vibrational Mode
3400 - 3200 (broad)	N-H stretch (amine salts)
2950 - 2850	C-H stretch (aliphatic)
1600 - 1500	N-H bend (amine salts)
1470 - 1430	C-H bend (CH ₂)

Applications in Drug Development

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a versatile synthetic handle.[\[1\]](#) (R)-Pyrrolidin-2-ylmethanamine is a key intermediate in the synthesis of compounds targeting various diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-Pyrrolidin-2-ylmethanamine is a precursor in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.



[Click to download full resolution via product page](#)

Signaling pathway of DPP-4 inhibitors.

G-Protein Coupled Receptor (GPCR) Ligands

The pyrrolidine scaffold is also found in ligands for various G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes, making them important drug targets. The stereochemistry of the pyrrolidine ring can significantly influence the binding affinity and functional activity of the ligand.

[Click to download full resolution via product page](#)

General GPCR signaling cascade.

Safety and Handling

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(R)-Pyrrolidin-2-ylmethanamine dihydrochloride is a valuable chiral building block in medicinal chemistry. Its stereodefined structure and versatile reactivity make it an important starting material for the synthesis of a range of therapeutic agents, particularly DPP-4 inhibitors and GPCR ligands. A thorough understanding of its properties, synthesis, and biological applications is essential for its effective use in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Pyrrolidin-2-ylmethanamine Dihydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175976#literature-review-on-r-pyrrolidin-2-ylmethanamine-dihydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com